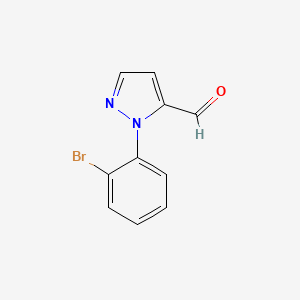

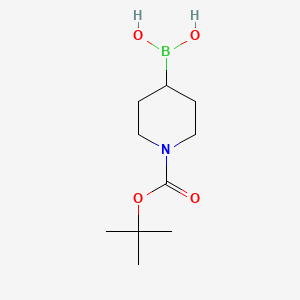

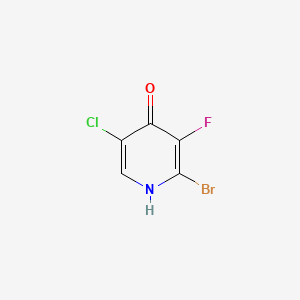

![molecular formula C11H8N2O B567916 [3,4'-Bipyridine]-5-carbaldehyde CAS No. 1214384-36-7](/img/structure/B567916.png)

[3,4'-Bipyridine]-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[3,4’-Bipyridine]-5-carbaldehyde” is a derivative of bipyridine, which is a type of organic compound. Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .

Chemical Reactions Analysis

The chemical reactions involving bipyridine derivatives are diverse and depend on the specific derivative and conditions. For instance, bipyridine compounds strongly coordinate with metal centers, which can decrease catalytic activity in certain reactions .

科学的研究の応用

Metal Ion Templating

[3,4'-Bipyridine]-5-carbaldehyde has been used to template chiral Schiff base ligands, particularly for metal ions such as Fe and Zn. The compound demonstrates versatility in forming complexes like [Fe{(S,S)-5}(2)][PF(6)]Cl or [Zn{(S,S)-5}(2)]PF(6), showcasing its ability to undergo intramolecular cyclization, producing imidazolidine rings. This ability is crucial in the diastereoselectivity observed in the solid state and in solutions of these complexes, highlighting its potential in chiral synthesis and metal-organic frameworks (Constable et al., 2010).

Catalytic Applications

The compound has been implicated in catalytic processes like the palladium-catalyzed cyclization of its derivatives, leading to the production of valuable chemical structures such as 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This process is essential in organic synthesis, offering moderate to good yields and showcasing the compound's utility in catalysis and synthetic chemistry (Cho & Kim, 2008).

Ligand and Complexation Studies

Studies have shown that [3,4'-Bipyridine]-5-carbaldehyde can participate in the formation of complex structures like cage ligands bearing a tris(bipyridyl)iron(II) capping group. The resulting complexes exhibit unique properties such as reduced stability to base and distinctive electrochemical behavior. These properties are essential in studying metal-ligand interactions and designing metal-organic frameworks and sensors (Krenske & Gahan, 2002).

Synthesis of Biologically Active Molecules

The compound has also been utilized in synthesizing biologically active molecules like 2-chloro-5-methylpyridine-3-carbaldehyde imines, which have potential applications as herbicides, fungicides, and other roles in biology. This illustrates the compound's relevance in pharmaceutical and agrochemical industries (Gangadasu et al., 2002).

Safety And Hazards

将来の方向性

Bipyridine derivatives have been employed in numerous high-tech applications including molecular motors, machines, and switches. They are also abundant in supramolecular chemistry, where they mainly serve as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand . The future directions of research on bipyridine derivatives are likely to continue exploring these areas, with a focus on developing new synthesis methods and understanding the structure-property relationships .

特性

IUPAC Name |

5-pyridin-4-ylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-9-5-11(7-13-6-9)10-1-3-12-4-2-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFXEBYIABYKGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673537 |

Source

|

| Record name | [3,4'-Bipyridine]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,4'-Bipyridine]-5-carbaldehyde | |

CAS RN |

1214384-36-7 |

Source

|

| Record name | [3,4'-Bipyridine]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

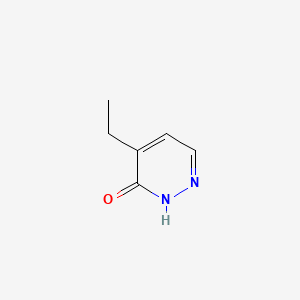

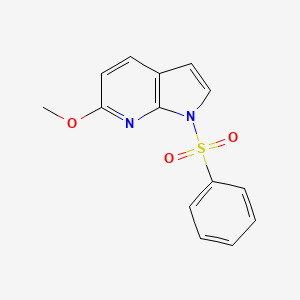

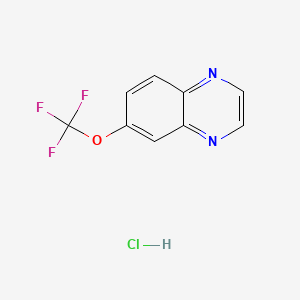

![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)